molecular formula C21H23N3O2 B5718055 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide

Cat. No. B5718055
M. Wt: 349.4 g/mol
InChI Key: QVTZKYARVQLHPG-KPKJPENVSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide, also known as APPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APAA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and other diseases.

Scientific Research Applications

APAA has been extensively studied for its potential therapeutic applications. One of the most promising applications of APAA is in the treatment of cancer. APAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, APAA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer therapy.

Mechanism of Action

The mechanism of action of APAA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. APAA has been shown to selectively inhibit HDAC, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
APAA has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, APAA has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. These effects make APAA a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of APAA is its ease of synthesis, which makes it readily available for research purposes. Additionally, APAA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of APAA is its selectivity for HDAC, which may limit its therapeutic potential for certain diseases.

Future Directions

There are several future directions for the research and development of APAA. One of the most promising directions is the development of APAA-based therapies for cancer. Additionally, APAA has shown potential for the treatment of other diseases, including inflammation and autoimmune disorders. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
Conclusion:
In conclusion, APAA is a promising small molecule inhibitor that has shown potential for the treatment of various diseases, including cancer. The ease of synthesis and low toxicity of APAA make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.

Synthesis Methods

The synthesis of APAA involves the reaction of 4-(4-acetyl-1-piperazinyl)aniline with 3-phenylacryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, APAA. The synthesis of APAA is a relatively simple and straightforward process, which makes it an attractive target for medicinal chemists.

properties

IUPAC Name

(E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-17(25)23-13-15-24(16-14-23)20-10-8-19(9-11-20)22-21(26)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,22,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZKYARVQLHPG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide

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